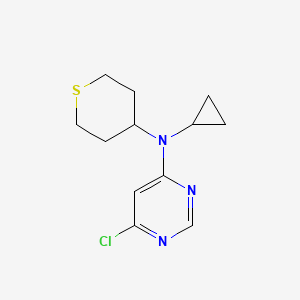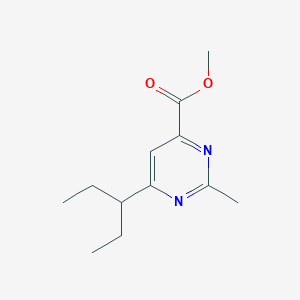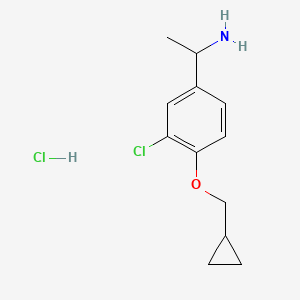
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride
描述
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and an ethylamine moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloro-4-cyclopropylmethoxyphenol as the starting material.
Reaction Steps: The phenol undergoes a series of reactions including nitration, reduction, and alkylation to introduce the ethylamine group.
Reaction Conditions: Nitration is performed using concentrated nitric acid and sulfuric acid, while reduction is achieved using hydrogen gas in the presence of a palladium catalyst. Alkylation involves the use of ethylamine under reflux conditions.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up in industrial settings using reactors designed to handle large volumes of reactants and products.
Purification: The final product is purified using crystallization techniques to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Electrophilic substitution typically involves the use of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation Products: Formation of chloro-substituted phenols and quinones.
Reduction Products: Formation of ethylamine derivatives.
Substitution Products: Introduction of various functional groups such as nitro, amino, and halogen substituents.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic pathways.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
1-(3-Chloro-4-cyclopropylmethoxyphenyl)-ethylamine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chloro-4-methoxyphenyl-ethylamine hydrochloride: Similar structure but lacks the cyclopropyl group.
4-Chloro-3-cyclopropylmethoxyphenyl-ethylamine hydrochloride: Different position of the chloro and methoxy groups.
3-Chloro-4-cyclopropylmethoxyaniline hydrochloride: Similar structure but with an aniline group instead of ethylamine.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
属性
IUPAC Name |
1-[3-chloro-4-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9;/h4-6,8-9H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSTUHHIZYGKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


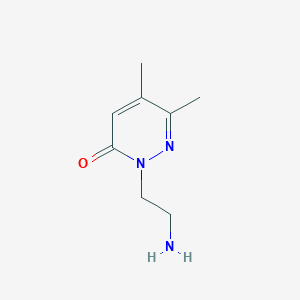
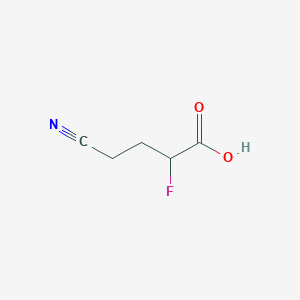
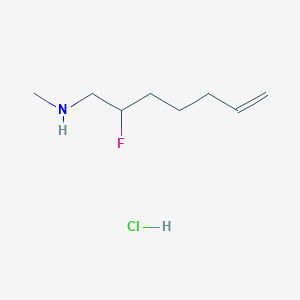
![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)
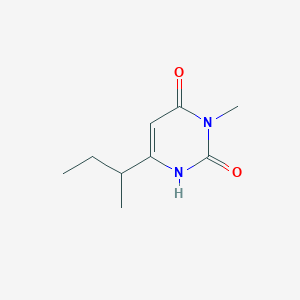
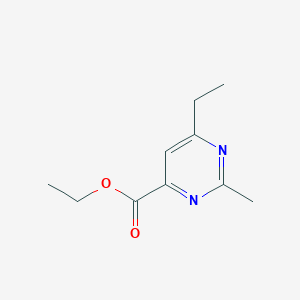
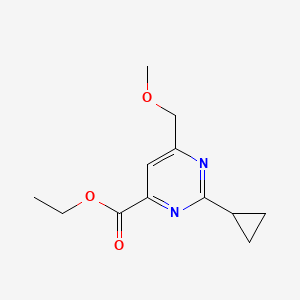
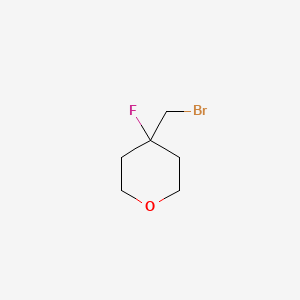

![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)
